molecular formula C10H17N3OS B2574196 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole CAS No. 2201692-38-6

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole

Cat. No.: B2574196
CAS No.: 2201692-38-6
M. Wt: 227.33
InChI Key: DGCUVQWXFYEJGS-UHFFFAOYSA-N
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Description

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole is an organosulfur compound featuring a unique structure that combines azetidine, thiadiazole, and a tert-butyl group. This distinct arrangement imparts special chemical properties, making it of interest in diverse scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole typically starts with the preparation of 1-tert-butylazetidin-3-ol, which is subsequently reacted with 5-methyl-1,3,4-thiadiazole under controlled conditions to achieve the desired compound. The reaction conditions, including temperature and solvents, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial context, the production process may involve large-scale batch reactions, where reaction parameters are meticulously controlled. Continuous flow synthesis could also be applied to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole ring can be selectively oxidized under specific conditions.

  • Reduction: : Various reducing agents can modify the azetidine moiety.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially involving the thiadiazole component.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like peroxides or oxygen in the presence of catalysts.

  • Reduction: : Involves reducing agents such as lithium aluminum hydride.

  • Substitution: : Conditions vary, but typically include basic or acidic media to facilitate the reaction.

Major Products Formed

  • Oxidation: : Modified thiadiazole derivatives.

  • Reduction: : Altered azetidine structures.

  • Substitution: : Various functionalized thiadiazole and azetidine derivatives.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as a building block for more complex molecules. Its functional groups facilitate diverse chemical transformations.

Biology

In biological research, derivatives of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole are studied for their potential bioactivity, including antimicrobial and antifungal properties.

Medicine

Preliminary studies suggest that some derivatives might exhibit pharmacological effects, such as enzyme inhibition, which could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound is utilized in the development of novel materials, potentially offering enhanced stability and specific functional properties.

Mechanism of Action

The compound interacts at the molecular level through binding with specific targets, such as enzymes or receptors, inhibiting their activity. The tert-butyl and thiadiazole groups play crucial roles in these interactions, enhancing the affinity and specificity of binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Tert-butylazetidin-3-yl)oxy]-1,3,4-thiadiazole: : Lacks the methyl group, altering its chemical behavior and applications.

  • 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,2,4-thiadiazole: : Different positioning of the nitrogen atoms in the thiadiazole ring, influencing its reactivity.

Uniqueness

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole stands out due to its specific structural arrangement, imparting unique reactivity patterns and potential bioactivity, which are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

2-(1-tert-butylazetidin-3-yl)oxy-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-11-12-9(15-7)14-8-5-13(6-8)10(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUVQWXFYEJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CN(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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